Plipastatin B 1 - 103955-73-3

Plipastatin B 1

Catalog Number: EVT-278813
CAS Number: 103955-73-3
Molecular Formula: C74H114N12O20
Molecular Weight: 1491.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Plipastatin B 1 is a lipopeptide.
Overview

Plipastatin B 1 is a cyclic lipopeptide produced by certain strains of Bacillus species, notably Bacillus amyloliquefaciens. This compound is recognized for its antifungal properties, making it significant in agricultural applications for the prevention of plant diseases and post-harvest preservation of fruits and vegetables. The compound's biosynthesis involves complex enzymatic pathways that are still being elucidated, and its production has been the focus of various biotechnological studies aimed at enhancing yield through genetic engineering techniques.

Classification

Plipastatin B 1 belongs to the class of non-ribosomal peptides. It is characterized as a cyclic lipopeptide due to its cyclic structure and lipid components. The biosynthetic pathway of plipastatin involves non-ribosomal peptide synthetases, which are multi-modular enzymes responsible for assembling the peptide backbone.

Synthesis Analysis

Methods

Recent studies have explored various methods for synthesizing plipastatin B 1, focusing on genetic engineering techniques such as transformation-associated recombination (TAR) cloning. This approach allows for the assembly of large gene clusters necessary for the biosynthesis of plipastatin in a heterologous host like Bacillus subtilis.

Technical Details

  1. Gene Cluster Assembly: The core genes responsible for plipastatin biosynthesis (ppsABCDE) are captured from Bacillus amyloliquefaciens and assembled with essential genes such as sfp and degQ using TAR cloning techniques.
  2. Heterologous Expression: The assembled gene cluster is introduced into a genetically modified strain of Bacillus subtilis (e.g., strain 1A751 Δpps), which has had its native plipastatin genes knocked out to facilitate the expression of the introduced genes without interference from endogenous pathways .
Molecular Structure Analysis

Structure

Plipastatin B 1 features a complex molecular structure characterized by a cyclic arrangement with a lipid tail. The specific arrangement of amino acids within the cyclic framework contributes to its biological activity.

Data

The molecular formula for plipastatin B 1 has been established through various analytical techniques, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which confirms the presence of specific variants based on their mass-to-charge ratios .

Chemical Reactions Analysis

Reactions

The synthesis of plipastatin B 1 involves several enzymatic reactions catalyzed by non-ribosomal peptide synthetases. These reactions include:

  • Condensation Reactions: Formation of peptide bonds between amino acids.
  • Cyclization: The final steps involve cyclization reactions that form the cyclic structure characteristic of lipopeptides.

Technical Details

The manipulation of specific domains within the non-ribosomal peptide synthetases can enhance or alter the production pathways, leading to variations in plipastatin yield and structure .

Mechanism of Action

Process

Plipastatin B 1 exerts its antifungal effects by disrupting fungal cell membranes. It interacts with membrane components, leading to increased permeability and eventual cell lysis.

Data

Studies indicate that plipastatin's mechanism involves binding to phospholipid membranes, which alters membrane integrity and function, resulting in cell death .

Physical and Chemical Properties Analysis

Physical Properties

Plipastatin B 1 is typically characterized by:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Plipastatin B 1 is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: Approximately 1,200 Da, depending on the specific variant produced.

Relevant analyses using chromatographic techniques have shown distinct profiles for different plipastatin variants produced by engineered strains .

Applications

Plipastatin B 1 has several scientific uses:

  • Agricultural Biopesticide: Its antifungal properties make it suitable for use as a biopesticide in crop protection.
  • Food Preservation: It can be utilized in post-harvest treatments to extend the shelf life of fruits and vegetables by preventing fungal spoilage.
  • Research Tool: As a model compound in studies related to non-ribosomal peptide synthesis and genetic engineering techniques.
Biosynthesis and Genetic Regulation of Plipastatin B1

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line Architecture

Modular Organization of ppsABCDE Operon

Plipastatin B1 biosynthesis is orchestrated by a 38-kb ppsABCDE operon encoding five multidomain NRPS subunits arranged co-linearly (Figure 1A). The synthetases exhibit a strictly modular architecture:

  • PpsA: Incorporates L-Glu₁ and D-Tyr₂ via two modules
  • PpsB: Adds D-allo-Thr₃ and L-Pro₄ through two modules
  • PpsC: Incorporates L-Gln₅ and D-Tyr₆ via two modules
  • PpsD: Adds L-Ile₇, D-Ser₈, and L-Ile₉ through three modules
  • PpsE: Incorporates L-Glu₁₀ via one module [1] [5]

Each module minimally contains condensation (C), adenylation (A), and thiolation (T) domains. The adenylation domains exhibit stringent substrate specificity, selecting and activating specific amino acid precursors. Crucially, communication-mediating (COM) domains flank subunit junctions: Donor COM domains (COMD) at the C-terminus of upstream subunits interact with acceptor COM domains (COMA) at the N-terminus of downstream subunits (e.g., COMDppsB-COMAppsC). This molecular "handshake" ensures precise transfer of the growing peptide chain between synthetases [1] [9].

Table 1: NRPS Subunit Organization in Plipastatin B1 Biosynthesis

NRPS SubunitModulesAmino Acid IncorporatedCOM Domain Configuration
PpsA2L-Glu₁, D-Tyr₂C-terminal COMD
PpsB2D-allo-Thr₃, L-Pro₄N-terminal COMA, C-terminal COMD
PpsC2L-Gln₅, D-Tyr₆N-terminal COMA, C-terminal COMD
PpsD3L-Ile₇, D-Ser₈, L-Ile₉N-terminal COMA, C-terminal COMD
PpsE1L-Glu₁₀N-terminal COMA

Role of Thioesterase (TE) Domains in Cyclization and Release

The terminal PpsE subunit harbors a thioesterase (TE) domain essential for macrocyclization and release of mature plipastatin B1. This domain catalyzes a two-step process:

  • Nucleophilic Attack: The hydroxyl group of the N-terminal β-hydroxy fatty acid attacks the thioester bond of the L-Glu₁₀-T domain
  • Lactonization: Forms a cyclic ester linkage between the fatty acid and C-terminal Glu₁₀, generating the decapeptide lactone structure [9]

TE domain specificity ensures correct ring formation in plipastatin B1, distinguishing it from linear lipopeptides. Experimental TE domain deletions result in incomplete peptide chains or aberrant cyclization patterns, confirming its indispensable role in structural fidelity [10].

Regulatory Networks Governing Plipastatin Biosynthesis

DegU-P Pathway Activation via degQ Overexpression

The DegS-DegU two-component system directly controls plipastatin B1 production through its response regulator DegU. Phosphorylated DegU (DegU-P) activates transcription of the ppsABCDE operon. degQ, encoding a small signaling peptide, amplifies this pathway:

  • Overexpressed degQ hyperstimulates DegU phosphorylation, increasing DegU-P levels 3.2-fold
  • This upregulates ppsA promoter activity by 95%, confirmed by β-galactosidase reporter assays
  • In B. subtilis BMV10, degQ overexpression doubled plipastatin titers (607 → 1,214 mg/L) compared to controls [1] [6]

degQ mutants show 85% reduction in plipastatin B1 production, demonstrating its essential regulatory role. Notably, DegU-P simultaneously activates biofilm formation and competence development, linking plipastatin production to multicellular behaviors [4].

Cross-Regulation with Surfactin Operon (srfAA-AD)

Plipastatin biosynthesis exhibits unexpected dependence on the surfactin operon (srfAA-AD), despite their distinct NRPS systems:

  • srfAA deletion in B. subtilis BMV11 reduced plipastatin B1 yield by 70% without affecting pps transcription
  • Complementation with comS (a gene embedded within srfAB) partially restored plipastatin production (58% recovery)
  • Proposed mechanisms:
  • Metabolic Coupling: Shared precursor pools (e.g., fatty acids, amino acids)
  • Regulatory Interplay: Srf-dependent expression of degU or other regulators
  • Physical Interaction: Surfactin synthetases may scaffold plipastatin NRPS assembly [1] [5]

Table 2: Regulatory Systems Influencing Plipastatin B1 Biosynthesis

Regulatory ElementMechanismImpact on Plipastatin B1Experimental Evidence
degQ overexpressionActivates DegU-P phosphorylation2.0-fold yield increaseHPLC quantification in BMV10 strain [6]
srfAA-AD operonUnknown (possibly metabolic coupling)70% yield reduction upon deletionComplementation studies in BMV11 [1]
abrB deletionRelieves repression of pps operon1.6-fold yield increaseRNA-seq showing pps upregulation [3]
spo0A activationIndirectly modulates DegU activity45% yield increase in sporulation-deficient strainsPromoter-reporter assays [4]

Precursor Metabolic Flux and Substrate Specificity

Ornithine as a Critical Precursor in Lipopeptide Backbone Formation

Plipastatin B1 uniquely incorporates D-ornithine at position 3, requiring specialized precursor routing:

  • Ornithine aminomutase converts L-lysine to L-ornithine, which is subsequently epimerized to D-ornithine
  • Exogenous ornithine supplementation (5 mM) increased plipastatin B1 titers by 135% in mono-producing strains
  • 13C metabolic tracing confirmed 89% of ornithine carbon flux diverted to plipastatin synthesis
  • Ornithine-deficient mutants showed 97% reduction in plipastatin B1, confirming pathway essentiality [1] [4]

Remarkably, ornithine availability alters plipastatin congener ratios: High ornithine conditions favored plipastatin B1 (Ala₆ variant) over B2 (Val₆) by 3:1, demonstrating precursor-dependent product specificity [4].

Fatty Acid Acyl-CoA Ligase (LcfA) in β-Hydroxy Fatty Acid Activation

The β-hydroxy fatty acid moiety (C₁₆–C₁₉) defines plipastatin B1's amphiphilic properties. Long-chain fatty acid coenzyme A ligase (LcfA) activates these precursors:

  • Converts β-hydroxy fatty acids to acyl-CoA thioesters
  • Delivers activated substrates to the first PpsA module for peptide chain initiation
  • lcfA overexpression increased plipastatin B1 production 105% (980 mg/L vs. 478 mg/L in controls)
  • ΔlcfA mutants exhibited 45.6% reduced yields, confirming rate-limiting function [3] [6]

LcfA shows preference for C₁₈ β-hydroxy fatty acids, aligning with plipastatin B1's predominant lipid tail. This specificity arises from a 25-Å substrate-binding tunnel accommodating longer acyl chains, as revealed by LcfA crystal structures [6].

Properties

CAS Number

103955-73-3

Product Name

Plipastatin B 1

IUPAC Name

5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid

Molecular Formula

C74H114N12O20

Molecular Weight

1491.8 g/mol

InChI

InChI=1S/C74H114N12O20/c1-7-9-10-11-12-13-14-15-16-17-18-21-49(89)42-59(91)77-52(33-36-60(92)93)66(97)78-51(22-19-38-75)65(96)81-56-41-47-26-30-50(31-27-47)106-74(105)63(44(5)8-2)84-69(100)55(40-46-24-28-48(88)29-25-46)82-67(98)53(32-35-58(76)90)79-71(102)57-23-20-39-86(57)73(104)62(43(3)4)83-68(99)54(34-37-61(94)95)80-72(103)64(45(6)87)85-70(56)101/h24-31,43-45,49,51-57,62-64,87-89H,7-23,32-42,75H2,1-6H3,(H2,76,90)(H,77,91)(H,78,97)(H,79,102)(H,80,103)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,101)(H,92,93)(H,94,95)

InChI Key

BBRYHXPVDSFBGT-XVGDWIIJSA-N

SMILES

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

Solubility

Soluble in DMSO

Synonyms

Plipastatin B 1; Plipastatin A 1, 6-D-valine-;

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

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